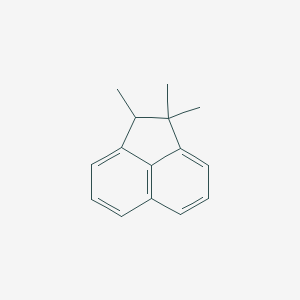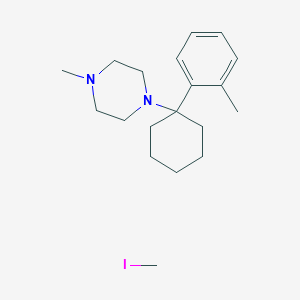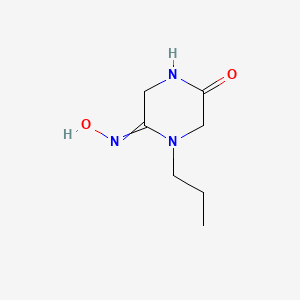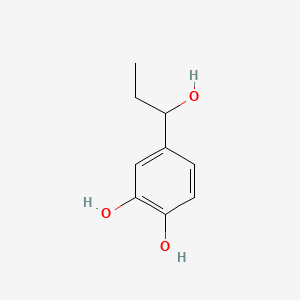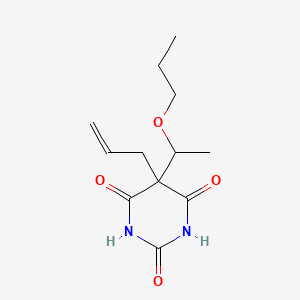![molecular formula C11H12N4O6 B14699121 Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate CAS No. 17767-38-3](/img/structure/B14699121.png)
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H12N4O6 It is known for its distinctive structure, which includes a dinitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets through its hydrazine and dinitrophenyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.
Comparison with Similar Compounds
Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate can be compared with other dinitrophenyl hydrazine derivatives, such as:
2,4-Dinitrophenylhydrazine: A simpler compound used in the detection of carbonyl compounds.
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine derivatives: Known for their anticancer activity.
2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Used as an antioxidant in polymers and lubricants.
This compound is unique due to its ester functionality, which can influence its reactivity and solubility compared to other similar compounds.
Properties
CAS No. |
17767-38-3 |
|---|---|
Molecular Formula |
C11H12N4O6 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12N4O6/c1-3-21-11(16)7(2)12-13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3 |
InChI Key |
LVJPOPBBYFTTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


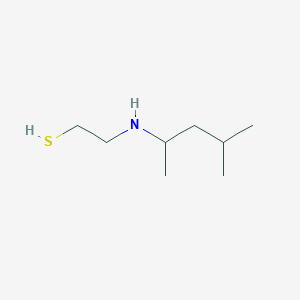
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)

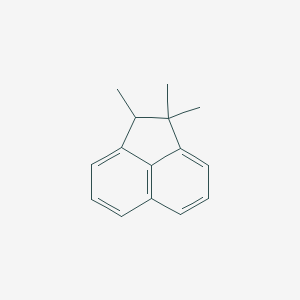
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)

